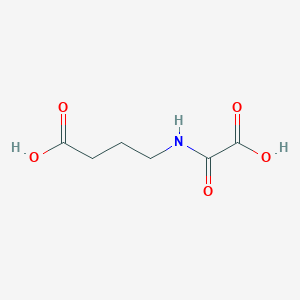
4-(Carboxyformamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxyformamido)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and a formamido group (-NHCHO) attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxyformamido)butanoic acid can be achieved through several methods:
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols or aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carboxyformamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert it to primary alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Higher carboxylic acids or derivatives.
Reduction: Primary alcohols or aldehydes.
Substitution: Various substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Carboxyformamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Carboxyformamido)butanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its carboxyl and formamido groups. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic Acid: A simple carboxylic acid with a similar backbone but lacking the formamido group.
4-Chlorobutanoic Acid: A substituted butanoic acid with a chlorine atom instead of the formamido group.
4-(Nitroso(vinyl)amino)butanoic Acid: A compound with a nitroso group instead of the formamido group.
Uniqueness
4-(Carboxyformamido)butanoic acid is unique due to the presence of both carboxyl and formamido groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
98196-98-6 |
|---|---|
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12) |
InChI-Schlüssel |
ZFSRSSWMUOQXDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CNC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
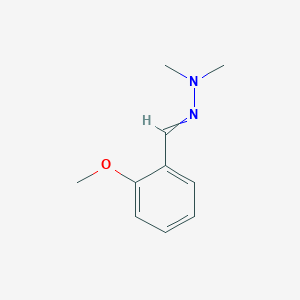


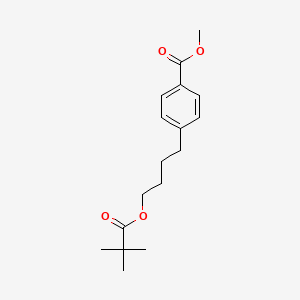
![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
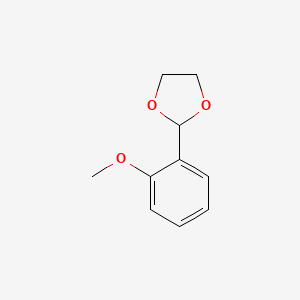


![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
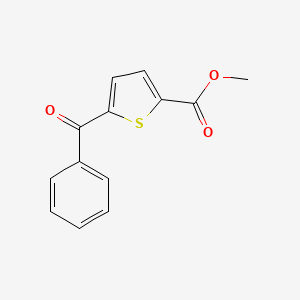
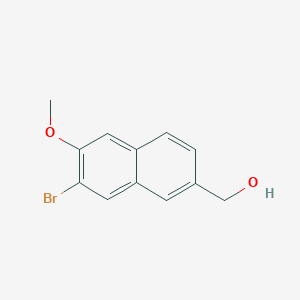
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
